
4,4-Dimethyl-7-ethynyl-1-tetralone
Overview
Description
4,4-Dimethyl-7-ethynyl-1-tetralone is a chemical compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . It is primarily used as an intermediate in the production of high-affinity retinoic acid receptor antagonists . This compound is notable for its unique structure, which includes a tetralone core with ethynyl and dimethyl substituents.
Mechanism of Action
Target of Action
The primary target of 4,4-Dimethyl-7-ethynyl-1-tetralone is the retinoic acid receptor (RAR) . RARs are a class of nuclear receptors that regulate gene expression, cellular growth, and differentiation. They play a crucial role in the development, maintenance, and function of various tissues in the body .
Mode of Action
This compound interacts with RARs as an antagonist . As an antagonist, it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function. This interaction leads to changes in gene expression and cellular processes regulated by RARs .
Biochemical Pathways
The compound’s interaction with RARs affects the retinoic acid signaling pathway . This pathway is involved in various biological processes, including cell proliferation, differentiation, and apoptosis. By acting as an antagonist, this compound can modulate these processes and influence the downstream effects of the pathway .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity on RARs . By inhibiting the activation of these receptors, the compound can modulate gene expression and cellular processes regulated by the retinoic acid signaling pathway . This modulation can have various effects, depending on the specific cellular context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with RARs . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of RARs and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the production of high-affinity retinoic acid receptor (RAR) antagonists . This suggests that it may interact with RARs and other associated biomolecules in biochemical reactions.
Cellular Effects
Given its role as an intermediate in the production of RAR antagonists , it may influence cell function by modulating retinoic acid signaling pathways.
Molecular Mechanism
As an intermediate in the production of RAR antagonists , it may exert its effects at the molecular level by binding to RARs, inhibiting their activity, and causing changes in gene expression.
Preparation Methods
The synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone typically involves several steps, starting from readily available precursors. One common synthetic route involves the alkylation of a tetralone derivative followed by ethynylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4,4-Dimethyl-7-ethynyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetralone to its corresponding carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Monoamine Oxidase Inhibition
A significant application of tetralone derivatives, including 4,4-dimethyl-7-ethynyl-1-tetralone, is their role as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies have shown that certain tetralone derivatives exhibit potent inhibition of MAO-A and MAO-B isoforms, which are crucial targets for treating neuropsychiatric disorders such as depression and Parkinson's disease. For instance, a study synthesized a series of tetralone derivatives and identified several with submicromolar IC50 values against MAO-B, suggesting their potential as therapeutic agents .
Table 1: MAO Inhibition Potency of Tetralone Derivatives
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
---|---|---|
1-Tetralone Derivative A | 0.036 | 0.0011 |
1-Tetralone Derivative B | 0.785 | 0.0075 |
4-Chromanone Derivative C | 0.189 | >529 |
1.2. Central Nervous System Disorders
Tetralone-based compounds have been explored for their potential in treating central nervous system (CNS) disorders. A patent describes novel tetralone-based amines that serve as monoamine reuptake inhibitors, indicating their utility in managing conditions like depression . The structural modifications of these compounds can enhance their efficacy and selectivity for specific neurotransmitter systems.
Synthetic Organic Chemistry Applications
2.1. Diels-Alder Reactions
This compound serves as a dienophile in Diels-Alder reactions, a fundamental method for constructing complex polycyclic structures in organic synthesis. Recent research has developed a Diels-Alder approach utilizing α-activated α,β-unsaturated 4,4-dimethyl-1-tetralones to create polyketide-like libraries for screening potential antimicrobial agents . This method allows for the rapid assembly of diverse molecular architectures that can be further modified to enhance biological activity.
Table 2: Diels-Alder Reaction Outcomes
Dienophile | Product Yield (%) | Reaction Conditions |
---|---|---|
This compound | 63–72 | Acidic Work-up |
Future Directions and Case Studies
The ongoing exploration of tetralone derivatives continues to reveal new therapeutic potentials and synthetic applications. For example:
- Case Study: Development of MAO Inhibitors : A series of studies focused on modifying the substituents on the tetralone scaffold to optimize MAO inhibition has led to the identification of compounds with significantly improved potencies .
- Case Study: Antimicrobial Screening : The use of Diels-Alder reactions to generate polyketide-like compounds has opened avenues for discovering new antimicrobial agents, with preliminary results indicating promising activity against various pathogens .
Comparison with Similar Compounds
4,4-Dimethyl-7-ethynyl-1-tetralone can be compared with other similar compounds, such as:
4-Hydroxy-4,7-dimethyl-1-tetralone: This compound has a hydroxyl group instead of an ethynyl group, leading to different chemical properties and reactivity.
4,4-Dimethyl-1-tetralone: Lacks the ethynyl group, which significantly alters its chemical behavior and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
Overview
4,4-Dimethyl-7-ethynyl-1-tetralone (CAS Number: 166978-48-9) is a synthetic organic compound notable for its potential biological activities, particularly its interaction with retinoic acid receptors (RARs). This compound is classified as a substituted tetralone, characterized by its unique molecular structure, which includes two methyl groups at the 4-position and an ethynyl group at the 7-position of the tetralone framework. Its molecular formula is , with a molecular weight of 198.26 g/mol.
Target Interaction
The primary biological target of this compound is the retinoic acid receptor (RAR) . RARs are nuclear receptors that play critical roles in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. The compound acts as an antagonist of RARs, thereby modulating retinoic acid signaling pathways, which are essential in various physiological processes and have implications in cancer biology and developmental studies.
Biochemical Pathways
The interaction with RARs influences several biochemical pathways:
- Gene Regulation : By inhibiting RAR activity, the compound can alter the expression of genes involved in cell cycle regulation and differentiation.
- Cellular Effects : The antagonistic action on RARs can lead to changes in cellular behavior, including reduced proliferation rates in certain cancer cell lines.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity through its interaction with RARs. In vitro studies have shown that this compound can effectively inhibit RAR-mediated transcriptional activity. This inhibition has been linked to potential therapeutic applications in conditions where RAR activation is detrimental, such as certain cancers.
Case Studies
- Cancer Research : A study investigating the effects of various RAR antagonists highlighted this compound's potential to reduce tumor growth in xenograft models by inhibiting RAR signaling pathways .
- Neuroprotective Effects : Preliminary data suggest that compounds similar to this compound may exhibit monoamine oxidase (MAO) inhibition properties, which could relate to neuroprotective effects. This aspect warrants further investigation to explore its implications in neurodegenerative diseases.
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Alkylation of a tetralone derivative.
- Ethynylation using strong bases and specific catalysts to achieve high yields.
The structural characteristics contribute to its unique reactivity and biological properties compared to other tetralones .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Methyl-1-tetralone | Methyl group at position 4 | Simpler structure; less steric hindrance |
7-Ethynyl-1-tetralone | Ethynyl group at position 7 | Lacks additional methyl groups |
5-Methyl-2-(2-methylpropyl)-1-tetralone | Substituted at positions 2 and 5 | More complex side chain; potential for different biological activity |
2-(3-Methylbutyl)-1-tetralone | Substituted at position 2 | Different side chain; may affect receptor binding |
The distinct arrangement of substituents in this compound enhances its binding affinity for nuclear receptors compared to other compounds within the same class.
Properties
IUPAC Name |
7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENXSHCDBCKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444339 | |
Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166978-48-9 | |
Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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